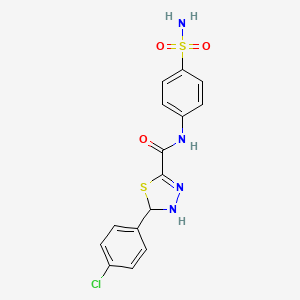

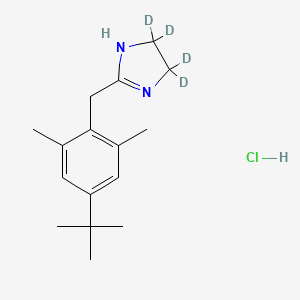

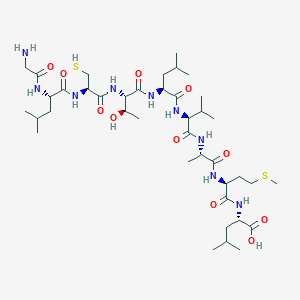

Thalidomide-4-NH-PEG2-COO(t-Bu)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

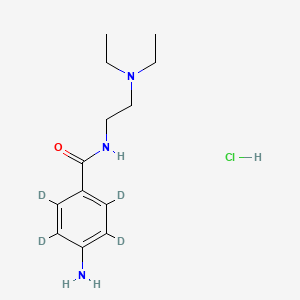

Thalidomide-4-NH-PEG2-COO(t-Bu) est une forme modifiée de Thalidomide, un composé connu pour son utilisation historique comme sédatif et sa découverte ultérieure comme médicament immunomodulateur. Ce composé est spécifiquement conçu pour agir comme un ligand de la céréblon, ce qui est crucial pour le recrutement de la protéine CRBN. Le groupe protecteur t-Bu à la fin de Thalidomide-4-NH-PEG2-COO(t-Bu) peut être éliminé en milieu acide, ce qui en fait un intermédiaire clé dans la synthèse des molécules PROTAC .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Thalidomide-4-NH-PEG2-COO(t-Bu) implique la modification de la Thalidomide avec un groupe t-Bu. Le processus comprend généralement les étapes suivantes:

Activation de la Thalidomide: La Thalidomide est d'abord activée pour introduire un groupe réactif.

PEGylation: La Thalidomide activée est ensuite mise en réaction avec du polyéthylène glycol (PEG) pour former la Thalidomide-PEG.

Introduction du groupe t-Bu: La Thalidomide-PEG est ensuite mise en réaction avec un groupe t-Bu pour former la Thalidomide-4-NH-PEG2-COO(t-Bu).

Méthodes de production industrielle

La production industrielle de Thalidomide-4-NH-PEG2-COO(t-Bu) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Activation en vrac: De grandes quantités de Thalidomide sont activées en utilisant des réactifs de qualité industrielle.

PEGylation continue: La Thalidomide activée est mise en réaction en continu avec le PEG dans un environnement contrôlé.

Addition par lots du groupe t-Bu: La dernière étape consiste à ajouter par lots le groupe t-Bu en milieu acide pour garantir une réaction complète

Analyse Des Réactions Chimiques

Types de réactions

Thalidomide-4-NH-PEG2-COO(t-Bu) subit plusieurs types de réactions chimiques:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Il peut également subir des réactions de réduction pour former des dérivés réduits.

Substitution: Le groupe t-Bu peut être substitué en milieu acide pour former divers dérivés.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des conditions acides, généralement utilisant de l'acide chlorhydrique ou de l'acide sulfurique, sont utilisées pour éliminer le groupe t-Bu

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Thalidomide-4-NH-PEG2-COO(t-Bu) avec différents groupes fonctionnels remplaçant le groupe t-Bu .

Applications De Recherche Scientifique

Thalidomide-4-NH-PEG2-COO(t-Bu) a un large éventail d'applications en recherche scientifique:

Chimie: Il est utilisé comme intermédiaire clé dans la synthèse des molécules PROTAC, qui sont utilisées pour la dégradation ciblée des protéines.

Biologie: Le composé est utilisé pour étudier les interactions protéine-protéine et le rôle de la céréblon dans les processus cellulaires.

Médecine: Thalidomide-4-NH-PEG2-COO(t-Bu) est utilisé dans le développement de nouveaux agents thérapeutiques contre le cancer et d'autres maladies.

Industrie: Il est utilisé dans la production de produits chimiques et de produits pharmaceutiques spécialisés

Mécanisme d'action

Thalidomide-4-NH-PEG2-COO(t-Bu) exerce ses effets en agissant comme un ligand de la céréblon. Il recrute la protéine CRBN, qui est impliquée dans la voie de l'ubiquitine-protéasome. Ce recrutement conduit à la dégradation des protéines cibles, modulant ainsi divers processus cellulaires. Le groupe t-Bu peut être éliminé en milieu acide, permettant au composé de participer à la synthèse des molécules PROTAC .

Mécanisme D'action

Thalidomide-4-NH-PEG2-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is involved in the ubiquitin-proteasome pathway. This recruitment leads to the degradation of target proteins, thereby modulating various cellular processes. The t-Bu group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .

Comparaison Avec Des Composés Similaires

Composés similaires

Thalidomide: Le composé parent, connu pour ses propriétés immunomodulatrices et anti-inflammatoires.

Lénidomide: Un dérivé de la Thalidomide avec des effets immunomodulateurs renforcés.

Pomalidomide: Un autre dérivé avec de puissantes propriétés anticancéreuses.

Unicité

Thalidomide-4-NH-PEG2-COO(t-Bu) est unique en raison de sa modification t-Bu, qui lui permet d'agir comme un intermédiaire clé dans la synthèse des molécules PROTAC. Cette modification améliore sa capacité à recruter la protéine CRBN et à participer à la dégradation ciblée des protéines .

Propriétés

Formule moléculaire |

C24H31N3O8 |

|---|---|

Poids moléculaire |

489.5 g/mol |

Nom IUPAC |

tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30) |

Clé InChI |

QVCGYZSGWDGIRF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)